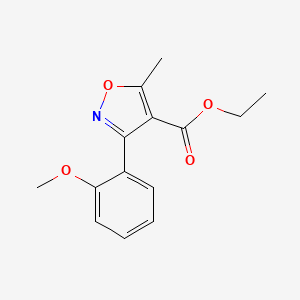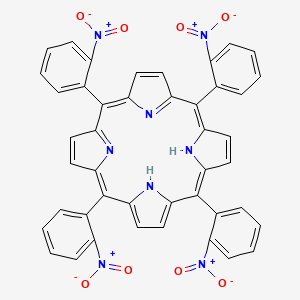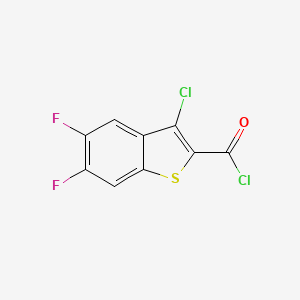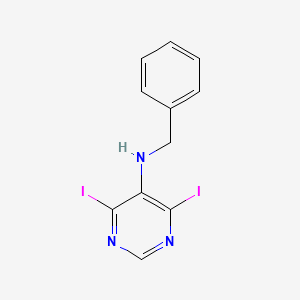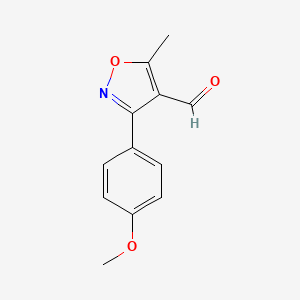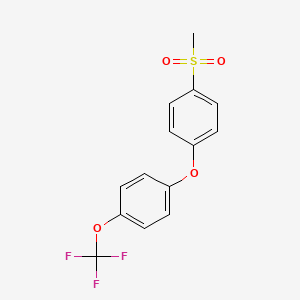
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene
概述
描述
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene is an organic compound that features both trifluoromethoxy and methylsulfonyl functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene can be synthesized through a multi-step process involving the following key steps:
Formation of 4-(Trifluoromethoxy)phenol: This can be achieved by reacting 4-hydroxybenzotrifluoride with a suitable base such as sodium hydroxide.
Etherification: The 4-(Trifluoromethoxy)phenol is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like potassium carbonate to form the desired ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
科学研究应用
1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene has several scientific research applications, including:
Pharmaceuticals: Potential use as a building block for the synthesis of drug candidates with anti-inflammatory, anti-cancer, or antimicrobial properties.
Agrochemicals: Use in the development of herbicides, fungicides, or insecticides.
Materials Science: Incorporation into polymers or coatings to impart unique properties such as increased thermal stability or chemical resistance.
作用机制
The mechanism of action of 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In agrochemicals, it may inhibit key metabolic pathways in pests or pathogens, leading to their control or eradication.
相似化合物的比较
1-(4-Methoxyphenoxy)-4-(methylsulfonyl)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(4-(Trifluoromethyl)phenoxy)-4-(methylsulfonyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(4-methylsulfonylphenoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4S/c1-22(18,19)13-8-6-11(7-9-13)20-10-2-4-12(5-3-10)21-14(15,16)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTXILSHMIAKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437780 | |
| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286844-91-5 | |
| Record name | 1-(Methanesulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)
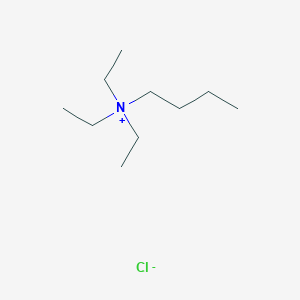
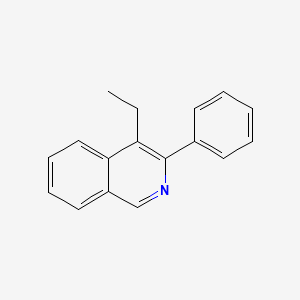
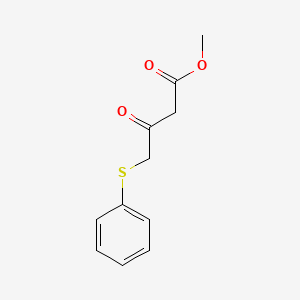
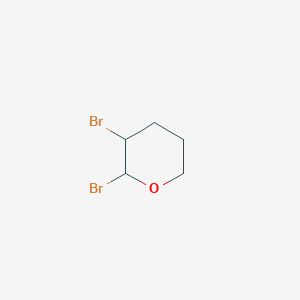
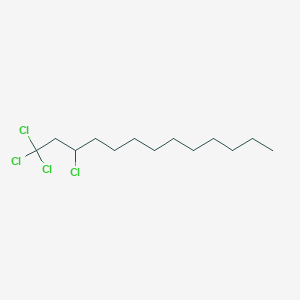
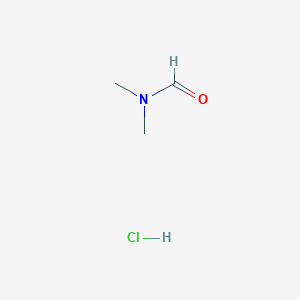
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride](/img/structure/B1625243.png)
![N-[Bis(methylthio)methylene]glycine ethyl ester](/img/structure/B1625244.png)
